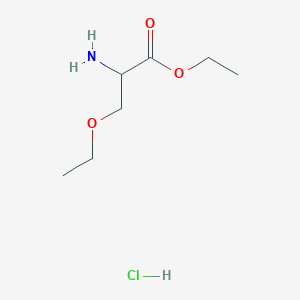![molecular formula C19H21N9O B2463333 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097871-94-6](/img/structure/B2463333.png)
2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a pyrazole ring. These types of structures are often found in pharmaceutical compounds due to their ability to form multiple interactions with biological targets .
Molecular Structure Analysis
The molecule contains several nitrogen atoms, which can act as hydrogen bond acceptors, and several carbon-hydrogen bonds, which can act as hydrogen bond donors. This could influence its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the heterocyclic rings, which could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make it more polar, influencing its solubility in different solvents .Scientific Research Applications
Antihistaminic and Anti-inflammatory Applications
- A study by Gyoten et al. (2003) explored the synthesis of a series of [1, 2, 4]triazolo[1, 5-b]pyridazines, including compounds similar to the one , for their antihistaminic activity and inhibitory effect on eosinophil infiltration. One compound, in particular, demonstrated potent antihistaminic activity and inhibited eosinophil infiltration in the skin, indicating potential use in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Cardiovascular Agent Development
- Sato et al. (1980) synthesized and evaluated 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including those similar to the chemical , for their coronary vasodilating and antihypertensive activities. Their study identified several compounds with significant potential as cardiovascular agents (Sato et al., 1980).
Anti-diabetic Drug Development
- Bindu et al. (2019) researched the synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the chemical , for their anti-diabetic properties. These compounds showed promising results as Dipeptidyl peptidase-4 (DPP-4) inhibitors, which are vital in developing anti-diabetic medications (Bindu et al., 2019).
Antimicrobial Activity
- Research by Prakash et al. (2011) on 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, which share structural similarities with the chemical , demonstrated potent antimicrobial activities, highlighting their potential as antimicrobial agents (Prakash et al., 2011).
Future Directions
Properties
IUPAC Name |
2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c1-14-21-22-16-3-4-17(24-28(14)16)25-11-7-15(8-12-25)13-27-19(29)6-5-18(23-27)26-10-2-9-20-26/h2-6,9-10,15H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJYKIHIKPEULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2463250.png)




![N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)




![7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2463267.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2463270.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)
